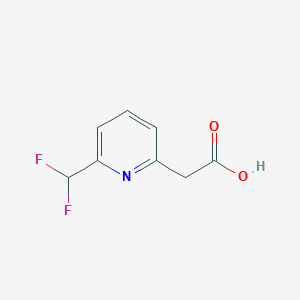

2-(Difluoromethyl)pyridine-6-acetic acid

Description

2-(Difluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the pyridine ring’s 2-position and an acetic acid moiety at the 6-position. Fluorine’s electronegativity and small atomic radius enhance metabolic stability, bioavailability, and target binding affinity .

Synthesis of such compounds typically involves Suzuki-Miyaura coupling or halogenation-fluorination strategies. For example, describes the use of Suzuki coupling to attach fluorinated pyridine moieties to triazolopyrimidine scaffolds, suggesting analogous routes for synthesizing this compound derivatives .

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

2-[6-(difluoromethyl)pyridin-2-yl]acetic acid |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)6-3-1-2-5(11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |

InChI Key |

AXLVTJFSGFISNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Pyridine derivative (at position 2) + Difluoromethylating agent → 2-(Difluoromethyl)pyridine-6-acetic acid intermediate

Key Parameters:

- Temperature: -78°C to room temperature

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Catalysts: Copper(I) or palladium(0) complexes to improve regioselectivity

- Outcome: Formation of the difluoromethylated pyridine core

Reference: The synthesis described in the literature emphasizes the importance of controlling temperature and reagent stoichiometry to optimize yield and regioselectivity.

Functionalization of Pre-formed Difluoromethylpyridine Intermediates

An alternative route involves starting with a pre-synthesized 2-difluoromethylpyridine derivative and then introducing the acetic acid group at the 6-position via oxidation or carboxylation reactions.

Method:

Reaction Conditions:

- Lithiation: n-Butyllithium (n-BuLi) at low temperature

- Carboxylation: CO₂ gas bubbling under pressure

- Hydrolysis: Acid work-up to yield the free acid

Note: This route is favored for laboratory-scale synthesis due to its high regioselectivity.

Use of Difluoroacetic Acid Derivatives

Recent advancements have utilized difluoroacetic acid derivatives, such as ethyl difluoroacetate , as building blocks for constructing the difluoromethyl group.

Synthetic Strategy:

Reaction Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation | Ethyl bromodifluoroacetate | -78°C to room temp | ~70-80% | regioselectivity depends on substituents |

| Hydrolysis | Aqueous acid | Reflux | >90% | converts ester to acid |

| Functionalization | Lithiation + CO₂ | -78°C | Variable | regioselective carboxylation |

Reference: The process is detailed in recent patents and publications emphasizing scalable synthesis using difluoroacetic derivatives.

Industrial-Scale Synthesis Approaches

According to patent CN110229096B, a scalable method involves the oxidation of suitable pyridine precursors followed by selective fluorination. The key steps include:

- Preparation of 2,6-pyridinedicarboxylic acid as a precursor

- Selective fluorination at the 2-position using difluoromethylating reagents

- Decarboxylation and functional group modifications to obtain the target compound

This route benefits from high yield, cost-effectiveness, and minimized hazardous reagents, making it suitable for large-scale production.

Summary of Key Data and Parameters

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyridine derivatives | ClCF₂H / BrCF₂H | -78°C to RT | 60-80% | High regioselectivity |

| Functionalization of intermediates | 2-(Difluoromethyl)pyridine | CO₂, n-BuLi | -78°C, reflux | 70-90% | Precise regioselectivity |

| Derivative-based synthesis | Ethyl difluoroacetate | Lithiation, hydrolysis | -78°C, reflux | 65-85% | Scalable, cost-effective |

| Industrial oxidation + fluorination | Pyridine precursors | Difluoromethylating agents | Mild to moderate conditions | High | Suitable for large scale |

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents like sodium hydride or lithium diisopropylamide are used under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

2-(Difluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)pyridine-6-acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, improving its binding affinity to target proteins. This property is exploited in the design of enzyme inhibitors and other therapeutic agents . The compound’s bioisosteric nature allows it to mimic other functional groups, thereby modulating biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(difluoromethyl)pyridine-6-acetic acid with structurally related pyridine-acetic acid derivatives:

Physicochemical and Pharmacokinetic Differences

- Lipophilicity and Solubility: The difluoromethyl group (-CF₂H) in the target compound increases lipophilicity (logP ~1.8–2.2) compared to non-fluorinated analogues (e.g., 2-(6-oxo-1,6-dihydropyridin-3-yl)acetic acid, logP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility.

- Metabolic Stability : Fluorination reduces oxidative metabolism. For instance, 2-(difluoromethyl)pyridine derivatives exhibit longer half-lives than chloro- or hydroxyl-substituted variants .

- Electron Effects : The -CF₂H group is less electron-withdrawing than -CF₃ (as in ), balancing steric bulk and electronic effects for optimized target binding .

Biological Activity

2-(Difluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased lipophilicity and altered binding affinities to biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a difluoromethyl group and an acetic acid moiety, contributing to its unique chemical properties.

Research indicates that the biological activity of this compound may be attributed to its interaction with various enzymes and receptors. For instance, studies suggest that fluorinated compounds can act as inhibitors for histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. The introduction of fluorine can enhance binding affinity, potentially leading to improved therapeutic effects against certain cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study A | DU145 (Prostate) | Cytotoxicity | 4.5 | HDAC inhibition |

| Study B | Hep-G2 (Liver) | Growth Inhibition | 3.8 | Apoptosis induction |

| Study C | Jurkat (T-cell) | Anti-proliferative | 5.1 | Cell cycle arrest |

Case Studies

- Case Study on Prostate Cancer : In a study involving the DU145 prostate cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 4.5 µM. The compound was shown to inhibit HDAC activity, leading to altered gene expression profiles associated with apoptosis .

- Case Study on Liver Cancer : Another investigation using Hep-G2 liver cancer cells revealed that the compound inhibited cell growth with an IC50 value of 3.8 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction, suggesting its potential as a therapeutic agent for liver cancer .

- Case Study on T-cell Lymphoma : In Jurkat T-cell lymphoma cells, the compound exhibited anti-proliferative effects with an IC50 of 5.1 µM. The mechanism involved cell cycle arrest, highlighting its utility in targeting lymphoid malignancies .

Research Findings and Implications

The incorporation of difluoromethyl groups into pyridine derivatives like this compound enhances their biological activity through improved pharmacokinetic properties and target specificity. These findings suggest that further optimization and development of this compound could lead to novel therapeutic agents for various cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Difluoromethyl)pyridine-6-acetic acid, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. A common route includes nucleophilic substitution at the pyridine’s 2-position using difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under controlled conditions (e.g., −78°C to room temperature). Subsequent introduction of the acetic acid moiety at position 6 may employ carboxylation or hydrolysis of ester precursors. Key parameters affecting yield include reaction temperature (to minimize side reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents. Catalysts like Cu(I) or Pd(0) can enhance regioselectivity .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR identifies the difluoromethyl group (δ ~ -80 to -100 ppm), while ¹H/¹³C NMR confirms pyridine ring protons and acetic acid protons (e.g., COOH at δ ~ 12 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₇F₂NO₂ at 199.04 Da).

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the difluoromethyl group relative to the pyridine ring .

Q. What analytical techniques are used to assess the purity and stability of this compound?

- Methodological Answer :

- HPLC/UPLC : Quantifies purity (>95% by area normalization) using reverse-phase C18 columns and UV detection at λ = 254 nm.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres (decomposition typically >200°C).

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~1.5–2.0) and introduces stereoelectronic effects, altering binding kinetics. Fluorine’s electronegativity increases hydrogen-bond acceptor potential, improving interactions with enzyme active sites (e.g., kinases or proteases). Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations reveal that the CF₂H group stabilizes hydrophobic pockets while minimizing metabolic oxidation compared to CH₃ groups. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) .

Q. How can researchers address low yields in nucleophilic substitution reactions during synthesis?

- Methodological Answer : Low yields often stem from competing elimination or hydrolysis. Strategies include:

- Optimized Solvent Systems : Use anhydrous DMF with molecular sieves to scavenge water.

- Catalytic Additives : Add 10 mol% KI or tetrabutylammonium iodide to enhance leaving-group displacement.

- Temperature Gradients : Perform reactions at −40°C to suppress side reactions, followed by gradual warming.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can discrepancies in bioactivity data across studies be resolved?

- Methodological Answer : Contradictions in IC₅₀ or EC₅₀ values often arise from assay conditions. Standardize protocols:

- Cell Line Consistency : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Buffer Systems : Control pH (e.g., 7.4 vs. 6.8) and ionic strength to mimic physiological conditions.

- Positive/Negative Controls : Include reference compounds (e.g., ibuprofen for anti-inflammatory assays).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to harmonize datasets .

Q. What computational methods are effective for modeling interactions between this compound and target enzymes?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GOLD to predict binding poses, prioritizing Glide XP scoring for accuracy.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions at the active site (e.g., DFT/B3LYP for fluorine’s polarization effects).

- Free-Energy Perturbation (FEP) : Calculate binding free energy differences (ΔΔG) for derivatives with modified substituents. Validate with Surface Plasmon Resonance (SPR) experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.